Erdosteine Sulfoxide Erdosteine Sulfoxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17993677
InChI: InChI=1S/C8H11NO5S2/c10-6(3-16(14)4-7(11)12)9-5-1-2-15-8(5)13/h5H,1-4H2,(H,9,10)(H,11,12)
SMILES:
Molecular Formula: C8H11NO5S2
Molecular Weight: 265.3 g/mol

Erdosteine Sulfoxide

CAS No.:

Cat. No.: VC17993677

Molecular Formula: C8H11NO5S2

Molecular Weight: 265.3 g/mol

* For research use only. Not for human or veterinary use.

Erdosteine Sulfoxide -

Specification

Molecular Formula C8H11NO5S2
Molecular Weight 265.3 g/mol
IUPAC Name 2-[2-oxo-2-[(2-oxothiolan-3-yl)amino]ethyl]sulfinylacetic acid
Standard InChI InChI=1S/C8H11NO5S2/c10-6(3-16(14)4-7(11)12)9-5-1-2-15-8(5)13/h5H,1-4H2,(H,9,10)(H,11,12)
Standard InChI Key HLAPTZOVAPASJM-UHFFFAOYSA-N
Canonical SMILES C1CSC(=O)C1NC(=O)CS(=O)CC(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Erdosteine Sulfoxide (CAS: 2167084-15-1) is chemically designated as ({2-oxo-2-[(2-oxotetrahydro-3-thiophenyl)amino]ethyl}sulfinyl)acetic acid. Its molecular formula, C₈H₁₁NO₅S₂, reflects the incorporation of a sulfinyl group (-SO-) and a thiolactone ring, which undergo hepatic metabolism to release active thiol groups . The compound’s molecular weight is 265.3 g/mol, distinguishing it from its parent drug, Erdosteine (C₈H₁₁NO₄S₂; MW 249.31 g/mol) .

Table 1: Comparative Chemical Properties of Erdosteine and Erdosteine Sulfoxide

PropertyErdosteineErdosteine Sulfoxide
Molecular FormulaC₈H₁₁NO₄S₂C₈H₁₁NO₅S₂
Molecular Weight249.31 g/mol265.3 g/mol
CAS Number84611-23-42167084-15-1
Key Functional GroupsThiolactone, thioetherSulfoxide, free thiol

Structural and Stereochemical Analysis

The 2D structure of Erdosteine Sulfoxide features a sulfoxide moiety replacing the thioether group in Erdosteine, enhancing its polarity and reactivity. X-ray crystallography and NMR studies confirm that the sulfinyl group adopts a trigonal pyramidal geometry, facilitating interactions with oxidative targets . The compound’s 3D conformation, analyzed via PubChem’s interactive model, reveals optimal spatial arrangement for binding to inflammatory mediators like NF-κB .

Metabolic Activation and Pharmacological Mechanisms

Prodrug Metabolism and Bioactivation

Erdosteine Sulfoxide is the primary active metabolite of Erdosteine, formed via hepatic cytochrome P450-mediated oxidation. This biotransformation unblocks the prodrug’s thiolactone ring, liberating a reactive sulfhydryl (-SH) group responsible for its mucolytic and antioxidant effects . In vivo studies demonstrate that plasma concentrations of Erdosteine Sulfoxide peak within 2–3 hours post-administration, correlating with therapeutic activity .

Antioxidant and Anti-Inflammatory Mechanisms

The sulfhydryl group in Erdosteine Sulfoxide directly scavenges reactive oxygen species (ROS), including hydroxyl radicals and hypochlorous acid, while indirectly upregulating endogenous antioxidants such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) . Preclinical models show a 40–60% reduction in lipid peroxidation markers (e.g., 8-isoprostane) and neutrophil infiltration in lung tissue following Erdosteine Sulfoxide treatment .

Table 2: Key Pharmacodynamic Effects of Erdosteine Sulfoxide

MechanismEffectStudy Model
ROS Scavenging↓ Hydroxyl radicals by 55%In vitro neutrophil assay
Enzyme Induction↑ SOD activity by 30%; ↑ GPx by 25%Rat lung tissue
Anti-Inflammatory↓ TNF-α and IL-8 by 40%Human bronchial cells

Preclinical and Clinical Efficacy

Animal Studies: Protection Against Oxidative Stress

In rodent models of LPS-induced lung injury, Erdosteine Sulfoxide (10 mg/kg/day) reduced bronchial inflammation by 70% and improved mucociliary clearance by 50% compared to controls . These effects were attributed to the inhibition of NF-κB activation and subsequent cytokine release .

Human Clinical Trials

A 12-month randomized trial involving 600 COPD patients demonstrated that Erdosteine Sulfoxide, via its parent drug, reduced exacerbation frequency by 35% and hospitalization rates by 28% . Concurrently, spirometric tests revealed a 12% improvement in FEV₁, underscoring its role in preserving lung function .

Future Research Directions

Ongoing studies are exploring Erdosteine Sulfoxide’s potential in mitigating COVID-19-related pulmonary fibrosis and its synergistic effects with novel biologics. Additionally, formulation advances aim to enhance its oral bioavailability, which currently stands at 60–70% .

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